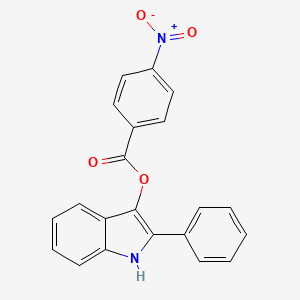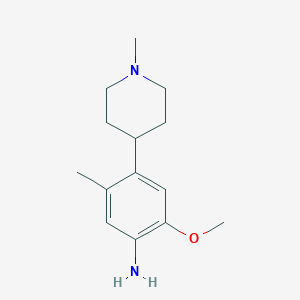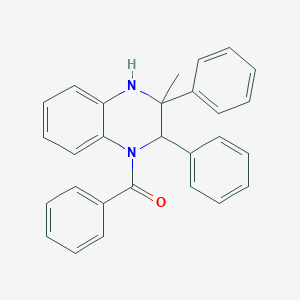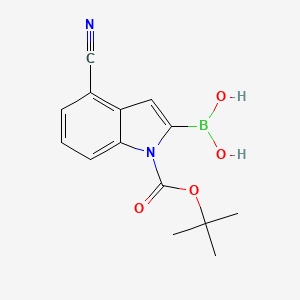
(1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a cyano group attached to an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid typically involves the introduction of the Boc protecting group and the cyano group onto an indole ring, followed by the formation of the boronic acid moiety. One common method involves the use of tert-butyl chloroformate to introduce the Boc group, followed by cyanation using a suitable cyanating agent. The boronic acid group can be introduced via a palladium-catalyzed borylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient and scalable synthesis, as well as the development of greener reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc group.
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Corresponding amine.
Substitution: Free amine.
Wissenschaftliche Forschungsanwendungen
(1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential as a precursor to bioactive compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that interact with specific molecular targets, such as enzymes or receptors. The Boc group can protect reactive amine functionalities during synthetic transformations, while the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid
- N-Boc-indole-2-boronic acid
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
(1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid is unique due to the presence of both the cyano and Boc groups on the indole ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for versatile synthetic transformations and the development of novel compounds with diverse biological and chemical properties.
Eigenschaften
Molekularformel |
C14H15BN2O4 |
|---|---|
Molekulargewicht |
286.09 g/mol |
IUPAC-Name |
[4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-4-5-9(8-16)10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 |
InChI-Schlüssel |
NJKWQAREKPQGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)
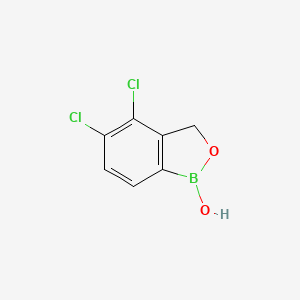
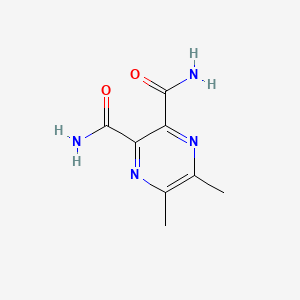
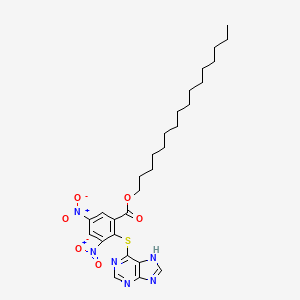
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)

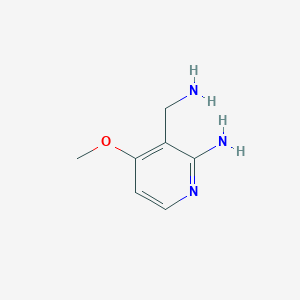


![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)
